molecular formula C30H50O B1678024 Nematocyphol CAS No. 143490-50-0

Nematocyphol

Cat. No.: B1678024
CAS No.: 143490-50-0
M. Wt: 426.7 g/mol
InChI Key: QOYZWNYLMKAORW-AFYZKSQYSA-N
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Description

Nematocyphol is a triterpenoid compound isolated from the roots of Euphorbia nematocypha (大狼毒), a plant in the Euphorbiaceae family. Its molecular formula is C₃₂H₅₂O₂ (molecular weight: 468.77 g/mol), and it exists as white lamellar crystals with a melting point of 264–265°C . Structurally, this compound is characterized by a lupane-type skeleton modified by a double bond at position 7 (Δ⁷), distinguishing it from other triterpenoids in the Euphorbia genus . While its specific pharmacological activities remain understudied, triterpenoids from Euphorbia species are broadly associated with cytotoxic, anti-inflammatory, and immunosuppressive properties .

Properties

CAS No.

143490-50-0

Molecular Formula

C30H50O

Molecular Weight

426.7 g/mol

IUPAC Name

(1R,3aR,5aS,7aR,9S,11aR,11bR,13aS,13bS)-3a,5a,8,8,11a,13a-hexamethyl-1-propan-2-yl-1,2,3,4,5,7,7a,9,10,11,11b,12,13,13b-tetradecahydrocyclopenta[a]chrysen-9-ol

InChI

InChI=1S/C30H50O/c1-19(2)20-11-14-27(5)17-18-29(7)22-9-10-23-26(3,4)24(31)13-15-28(23,6)21(22)12-16-30(29,8)25(20)27/h9,19-21,23-25,31H,10-18H2,1-8H3/t20-,21+,23+,24+,25+,27-,28-,29-,30+/m1/s1

InChI Key

QOYZWNYLMKAORW-AFYZKSQYSA-N

SMILES

CC(C)C1CCC2(C1C3(CCC4C(=CCC5C4(CCC(C5(C)C)O)C)C3(CC2)C)C)C

Isomeric SMILES

CC(C)[C@H]1CC[C@]2([C@H]1[C@@]3(CC[C@H]4C(=CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)O)C)[C@]3(CC2)C)C)C

Canonical SMILES

CC(C)C1CCC2(C1C3(CCC4C(=CCC5C4(CCC(C5(C)C)O)C)C3(CC2)C)C)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Nematocyphol; 

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares nematocyphol with key triterpenoids from Euphorbia species:

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Structural Features Source Plant
This compound C₃₂H₅₂O₂ 468.77 264–265 Lupane skeleton, Δ⁷ double bond E. nematocypha
Nepehinol Acetate C₃₂H₅₀O₂ 486.74 N/A Acetylated hydroxyl group at C-3 E. nematocypha
Germanicol Acetate C₃₂H₅₀O₂ 486.74 N/A Oleanane skeleton, Δ¹³(18) double bond E. nematocypha
Taraxasterol C₃₀H₅₀O 426.72 N/A Taraxastane skeleton, Δ²⁰ double bond E. nematocypha
3,4-seco-Lupa-4(23),20(29)-dien-3-oic acid C₃₀H₄₄O₃ 452.68 N/A 3,4-seco-lupane skeleton with carboxylic acid E. humifusa

Key Observations :

  • Backbone Diversity : this compound’s lupane skeleton contrasts with the oleanane (germanicol acetate) and taraxastane (taraxasterol) frameworks, which influence their metabolic stability and receptor interactions .
  • Functional Groups: Nepehinol acetate and germanicol acetate feature acetyl groups, enhancing lipophilicity compared to this compound’s unmodified hydroxyl group .
  • Ring Modifications : The 3,4-seco-lupane derivative from E. humifusa has a cleaved A-ring, reducing structural rigidity compared to this compound’s intact tetracyclic system .

Pharmacological Activities

Compound Reported Activities Mechanism/Notes
This compound Not yet reported; hypothesized cytotoxic/anti-inflammatory effects based on Euphorbia triterpenoid trends . Structural similarity to active triterpenoids suggests NF-κB or COX-2 inhibition.
Nemerosin - Cytotoxic (69% T-cell survival at 2.0 μg/mL)
- Immunosuppressive (53% IL-2 inhibition)
Smaller molecule (C₂₂H₂₂O₇) with distinct lactone ring; targets T-cell signaling.
Nepehinol Acetate Cytotoxic activity in preliminary screenings (unpublished) Acetylation may enhance membrane permeability.
Taraxasterol Anti-inflammatory (inhibits NO production in macrophages) Taraxastane skeleton modulates macrophage polarization.

Critical Differences :

  • Functional Group Impact: Acetylated derivatives (e.g., nepehinol acetate) may exhibit prolonged half-lives due to reduced metabolic degradation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Nematocyphol
Reactant of Route 2
Nematocyphol

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